molecular formula C11H16N2 B1649020 (3S)-3-Methyl-1-phenylpiperazine

(3S)-3-Methyl-1-phenylpiperazine

Cat. No.: B1649020
M. Wt: 176.26 g/mol
InChI Key: SFWZEMBNNRUEHM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Methyl-1-phenylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methyl group and a phenyl group attached to the piperazine ring, making it an important intermediate in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Methyl-1-phenylpiperazine typically involves the reaction of 1-phenylpiperazine with a methylating agent. One common method is the alkylation of 1-phenylpiperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methyl-1-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Methyl-1-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-1-phenylpiperazine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: Lacks the methyl group, making it less sterically hindered.

    3-Methylpiperazine: Lacks the phenyl group, resulting in different pharmacological properties.

    N-Methylpiperazine: Methyl group attached to the nitrogen atom, leading to different reactivity.

Uniqueness

(3S)-3-Methyl-1-phenylpiperazine is unique due to its chiral nature and the presence of both methyl and phenyl groups. This combination imparts specific stereochemical and electronic properties, making it valuable in asymmetric synthesis and drug design.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(3S)-3-methyl-1-phenylpiperazine

InChI

InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1

InChI Key

SFWZEMBNNRUEHM-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=CC=C2

SMILES

CC1CN(CCN1)C2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

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